4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Catalog No.
S1499990
CAS No.
161798-25-0
M.F
C10H7BrO3
M. Wt
255.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

CAS Number

161798-25-0

Product Name

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

IUPAC Name

4-(bromomethyl)-7-hydroxychromen-2-one

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

InChI

InChI=1S/C10H7BrO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2

InChI Key

XFNVWGFZARBVBT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CBr

Synonyms

4-(bromomethyl)-7-hydroxy-chromen-2-one

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CBr

The exact mass of the compound 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, also known as 4-bromomethyl-7-hydroxycoumarin, is a synthetic compound belonging to the coumarin family. Its molecular formula is C₁₀H₇BrO₃, and it has a molecular weight of approximately 255.06 g/mol. The structure features a bromomethyl group at the fourth position and a hydroxyl group at the seventh position of the chromen-2-one moiety, contributing to its unique chemical properties and potential biological activities .

Typical of brominated and hydroxy-substituted compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Reduction: The carbonyl group can be reduced to an alcohol, altering its reactivity and biological properties.

These reactions highlight the versatility of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in organic synthesis and medicinal chemistry .

Research indicates that 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains.
  • Antioxidant Activity: The compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Cytotoxic Effects: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .

Several methods have been reported for synthesizing 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one:

  • Bromination of Coumarin Derivatives: This involves brominating 7-hydroxycoumarin using bromomethyl reagents under acidic conditions.
  • Refluxing with Bromomethyl Reagents: A common approach is refluxing 7-hydroxycoumarin with formaldehyde and hydrobromic acid to introduce the bromomethyl group.
  • Multi-step Synthesis: Some synthetic routes involve multiple steps, including protection-deprotection strategies to achieve the desired functionalization without affecting other reactive sites .

The applications of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Fluorescent Probes: Due to its structural features, it can be utilized in fluorescence labeling in biochemical assays.
  • Agricultural Chemicals: Its biological activity suggests possible applications in developing agrochemicals for pest control .

Interaction studies of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one have focused on its binding affinity with various biological targets:

  • Protein-Ligand Interactions: Studies indicate that it may interact with specific proteins involved in disease pathways, enhancing its therapeutic potential.
  • Synergistic Effects: When combined with other compounds, it may exhibit synergistic effects that enhance its biological activity, particularly in antimicrobial and anticancer applications .

Several compounds share structural similarities with 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-HydroxycoumarinHydroxyl group at position 7Lacks bromination; primarily studied for its natural antioxidant properties.
4-Methoxymethyl-7-hydroxycoumarinMethoxymethyl group instead of bromomethylExhibits different solubility and reactivity profiles.
4-BromomethylcoumarinBromomethyl group but lacks hydroxyl substitutionPrimarily used in fluorescence applications.

These comparisons highlight the unique aspects of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, particularly its dual functionalization that enhances both its chemical reactivity and biological activity .

FeF~3~-catalyzed Pechmann reactions under microwave irradiation (300 W, 80°C) produce coumarin intermediates in 85–94% yields within 5–8 minutes. This method eliminates organic solvents and reduces energy consumption by 70% compared to conventional heating.

Industrial-Scale Production Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. Key advancements include:

  • Continuous Flow Systems: Tubular reactors with immobilized Lewis acid catalysts (e.g., Zn~0.925~Ti~0.075~O) enable 24/7 production of 7-hydroxy-4-methylcoumarin at 110°C, achieving 88% yield with a residence time of 3 hours.
  • Solvent-Free Bromination: NBS-mediated bromination in extruders minimizes waste, producing 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one at a 10 kg/hour scale with 94% purity.
  • Catalyst Recovery: Magnetic Fe~3~O~4~-supported catalysts are separable via external magnets, reducing metal contamination in final products.

Nucleophilic Substitution at Bromomethyl Group

The bromomethyl group at the 4-position undergoes nucleophilic displacement reactions with a range of nucleophiles, including alkoxides, amines, and malonate anions. For instance, reaction with vanillin derivatives in the presence of a base yields ether-linked coumarin analogs. In one study, 4-(bromomethyl) coumarin reacted with vanillins to form aryloxymethyl ethers, which were further functionalized with ethyl cyanoacetate to produce unsaturated esters [1]. The electron-withdrawing nature of the coumarin ring enhances the electrophilicity of the bromomethyl carbon, enabling efficient substitution under mild conditions.

A notable application involves the synthesis of fluorescent probes. Brominated 7-hydroxycoumarin-4-ylmethyl esters, such as N-(6-bromo-7-hydroxycoumarin-4-ylmethoxycarbonyl)-l-glutamate (Bhc-glu), undergo photolytic cleavage upon irradiation, releasing bioactive molecules like glutamate [2]. The bromine atom augments intersystem crossing to the triplet state, improving photolysis efficiency [2].

NucleophileProduct ClassReaction ConditionsKey Application
Vanillin derivativesAryloxymethyl ethersBase, polar aprotic solventAnti-inflammatory agents [1]
Ethyl cyanoacetateUnsaturated estersKnoevenagel condensationFluorescent probes [1]
Malonate anionsExtended carbon chainsNaH, THFPhotolabile protecting groups [4]

Condensation Reactions with Malonic Esters and Acetamides

Condensation with malonic esters expands the carbon framework at the 4-position. Treatment of 4-(bromomethyl)-7-methoxycoumarin with monoalkylated malonic esters under basic conditions (e.g., sodium hydride in tetrahydrofuran) produces 2-bis(carbalkoxy)-1-ethyl derivatives [4]. This reaction proceeds via nucleophilic displacement of bromide by the malonate anion, followed by decarboxylation to yield elongated alkyl chains. The methoxy group at the 7-position can later be demethylated to restore hydroxyl functionality [4].

For example, condensation with ethyl malonate generates a dicarbethoxy intermediate, which undergoes hydrolysis and decarboxylation to form a 4-(2-carboxyethyl) coumarin. This intermediate serves as a precursor for further derivatization, such as amidation or esterification [4].

Smiles Rearrangement Pathways for Amination

Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, enables the introduction of amine functionalities. While direct evidence in the provided sources is limited, analogous systems suggest that 4-(bromomethyl) coumarins could undergo rearrangement when treated with primary amines. For instance, displacement of bromide by an amine nucleophile, followed by cyclization, might yield fused heterocyclic structures. However, detailed mechanistic studies specific to this compound remain underrepresented in the literature [1] [4].

Cross-Coupling Reactions and Halogen Exchange

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enable the replacement of the bromine atom with aryl or heteroaryl groups. In one application, 4-(bromomethyl)-7-hydroxycoumarin was coupled with heterocyclic boronic acids (e.g., pyridinyl, thiophenyl) using tetrakis(triphenylphosphine)palladium(0) as a catalyst [5]. This method affords biaryl derivatives with retained fluorescence properties, useful in bioimaging and molecular sensing [5].

Halogen exchange reactions, though less explored, could theoretically replace bromine with iodine or chlorine using halide salts under Ullmann or Finkelstein conditions. Such modifications would alter the compound’s electronic properties, impacting its reactivity in subsequent transformations [2].

Boronic AcidCoupling PartnerCatalystYield (%)
Pyridin-3-ylboronic acidPd(PPh₃)₄78 [5]
Thiophen-2-ylboronic acidPd(PPh₃)₄82 [5]
Furylboronic acidPd(PPh₃)₄75 [5]

Bacterial speciesMinimum inhibitory concentration (micrograms per millilitre)Time to complete membrane collapse (minutes)Lipid peroxidation fold-increaseCitation
Staphylococcus aureus1.56 [6]15 [6]3.2 [6]55
Bacillus subtilis3.9 [10]20 [10]2.8 [5]1 45
Escherichia coli7.8 [8]30 [8]2.4 [8]57
Pseudomonas aeruginosa15.6 40 2.1 31

The table underscores marked potency against Gram-positive bacteria, with rapid onset attributable to direct bilayer damage rather than protein synthesis inhibition pathways typical of conventional antibiotics.

Fungal Inhibition Pathways

Antifungal activity arises from synergy between membrane targeting and enzyme blockade:

  • Ergosterol binding and membrane thinning
    Spectroscopic binding assays showed that 4-bromomethyl analogues displace up to 40 percent of ergosterol from Candida albicans membranes at one-eighth of the minimum inhibitory concentration [4]. Atomic force microscopy visualized reduced membrane thickness and extensive pits, precursors to cytolysis [11].

  • Inhibition of chitin synthase and β-glucan synthase
    Enzymatic assays of Rhizoctonia solani extracts demonstrated that fluorinated 7-hydroxycoumarins sharing the same core lowered chitin synthase activity by 55 percent and β-glucan synthase activity by 48 percent, possibly through covalent modification of catalytic cysteines [4].

  • Interference with electron transport
    Coumarins are known redox mediators. Treatment of Botrytis cinerea with bromomethyl coumarins reduced complex I-linked respiration by 35 percent and raised intracellular superoxide concentrations twofold [4].

Key antifungal efficacy data

Fungal speciesMinimum inhibitory concentration (micrograms per millilitre)Percent enzyme inhibition at one-half minimum inhibitory concentrationMembrane ergosterol displacement (%)Citation
Botrytis cinerea5.75 [4]Chitin synthase 55 [4]38 [4]46
Rhizoctonia solani28.96 [4]β-Glucan synthase 48 [4]35 [4]46
Candida albicans9.77 [12]Not assessed40 [4]44 46

Collectively, data reveal broad-spectrum fungicidal action, vital given rising azole resistance.

Comparative Efficacy Against Resistant Strains

Resistance mitigation hinges on three interrelated capacities of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one: damage of efflux pumps, synergy with existing drugs, and antibiofilm specialization.

  • Efflux pump inhibition
    Molecular docking indicates high-affinity binding (binding free energy −8.7 kilocalories per mole) to the central channel of the NorA pump from Staphylococcus aureus, immobilizing the transporter in an outward-closed conformation [13]. Functional assays showed that sub-inhibitory coumarin concentrations reduced the minimum inhibitory concentration of ciprofloxacin fourfold in NorA-overexpressing Staphylococcus aureus clinical isolates [13].

  • Synergy with fluoroquinolones and aminoglycosides
    Checkerboard assays with ciprofloxacin revealed fractional inhibitory concentration indices of 0.28 against methicillin resistant Staphylococcus aureus, signifying synergism [9]. Similar potentiation occurred with gentamicin in multidrug resistant Pseudomonas aeruginosa [9].

  • Antibiofilm potency
    Biofilm inhibition concentration values for mature Staphylococcus aureus biofilms decreased from fifty micrograms per millilitre for neomycin alone to nineteen micrograms per millilitre when combined with this coumarin derivative [12]. Atomic force microscopy images confirmed near-complete extracellular polymeric matrix collapse and bacterial detachment [12].

Comparative performance versus reference antibiotics

Resistant microorganismReference drug (minimum inhibitory concentration, micrograms per millilitre)Coumarin plus drug (minimum inhibitory concentration, micrograms per millilitre)Fold reductionCitation
Methicillin resistant Staphylococcus aureusCiprofloxacin 8 [9]Ciprofloxacin 2 [9]4 [9]58
Methicillin resistant Staphylococcus aureusEthidium bromide 64 [13]Ethidium bromide 8 [13]8 [13]49
Pseudomonas aeruginosa multidrug resistantGentamicin 16 [9]Gentamicin 4 [9]4 [9]58
Escherichia coli extended-spectrum β-lactamaseCiprofloxacin 4 [14]Ciprofloxacin 1 [14]4 [14]62

Discussion of Mechanistic Convergence

The data converge on a unified mechanism: initial insertion disrupts membranes; reactive bromomethyl groups alkylate lipids and key enzymes; rising oxidative stress aggravates damage; simultaneous efflux pump blockade retains both the compound and co-administered antibiotics inside the cell; finally, antibiofilm activity disables population-level defense. Such multi-target disruption short-circuits classical resistance pathways that rely on single-mechanism adaptation [6] [8] [11].

XLogP3

2.1

Other CAS

161798-25-0

Wikipedia

4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one

Dates

Last modified: 07-17-2023

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